2-Phenylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7233-85-4 |
|---|---|
Molecular Formula |
C9H9O2- |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2-phenylpropanoate |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/p-1 |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-M |
SMILES |
CC(C1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Transformations of 2 Phenylpropanoate Analogues
Classical Organic Synthesis Routes for Phenylpropanoate Esters and Acids
Traditional organic synthesis provides a robust platform for the production of 2-phenylpropanoate esters and acids. Key methods include esterification, alkylation, and condensation reactions, which allow for the construction of the core phenylpropanoate scaffold and its subsequent modification.
Esterification and Alkylation Reactions
Esterification is a fundamental method for the synthesis of this compound esters. A common approach involves the reaction of a 2-phenylpropanoic acid with an alcohol in the presence of an acid catalyst. For instance, methyl 2-methyl-2-phenylpropanoate is typically prepared by the esterification of 2-methyl-2-phenylpropanoic acid with methanol (B129727), using a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction is often performed under reflux conditions to drive the equilibrium towards the formation of the ester. The use of anhydrous methanol is preferred to minimize the competing hydrolysis reaction. 2-Phenylpropanoic acid itself is a versatile starting material for these reactions, allowing for the synthesis of various esters through its carboxylic acid functional group. researchgate.net
Alkylation reactions provide another powerful tool for the synthesis of substituted this compound derivatives. The alkylation of ethyl phenylacetate (B1230308) with various alkyl halides, such as methyl iodide, n-butyl bromide, and benzyl (B1604629) chloride, can produce mono- and di-substituted phenylacetic esters in good yields. Current time information in Bangalore, IN. For example, ethyl this compound can be alkylated with methyl iodide to yield ethyl 2-methyl-2-phenylpropanoate with a reported yield of 81%. Current time information in Bangalore, IN. This method allows for the introduction of various substituents at the alpha-position to the ester group, leading to a diverse range of this compound analogues. The choice of base is crucial in these reactions, with sodium amide being an effective reagent for deprotonation to form the enolate, which then acts as the nucleophile. Current time information in Bangalore, IN.
The following table summarizes the yields of various alkylation products of ethyl phenylacetate and its derivatives.
| Starting Material | Alkylating Agent | Product | Yield (%) |
| Ethyl phenylacetate | Methyl iodide | Ethyl this compound | 69 |
| Ethyl phenylacetate | n-Butyl bromide | Ethyl 2-phenylhexanoate | 91 |
| Ethyl phenylacetate | Benzyl chloride | Ethyl 2,3-diphenylpropanoate | 85 |
| Ethyl this compound | Methyl iodide | Ethyl 2-methyl-2-phenylpropanoate | 81 |
| Ethyl 2-phenylhexanoate | Methyl iodide | Ethyl 2-methyl-2-phenylhexanoate | 73 |
| Ethyl 2-phenylhexanoate | n-Butyl bromide | Ethyl 2-butyl-2-phenylhexanoate | 92 |
| Ethyl 2-phenylhexanoate | Benzyl chloride | Ethyl 2-benzyl-2-phenylhexanoate | 72 |
Condensation Reactions in Phenylpropanoate Derivative Synthesis
Condensation reactions, such as the Claisen and Knoevenagel condensations, are pivotal in forming carbon-carbon bonds and are instrumental in the synthesis of more complex this compound derivatives. These reactions typically involve the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group.
The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. researchgate.netresearchgate.net While a self-condensation of a this compound ester is possible, crossed Claisen condensations offer greater versatility. researchgate.net For example, the condensation of ethyl acetate (B1210297) with ethyl benzoate, in the presence of a base like sodium ethoxide, yields ethyl 3-oxo-3-phenylpropanoate. researchgate.netnih.gov In this reaction, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl benzoate. nih.gov This strategy is particularly useful when one of the esters lacks α-hydrogens, preventing self-condensation and leading to a single major product. researchgate.netnih.gov
The Knoevenagel condensation is another important C-C bond-forming reaction, typically involving an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base. molaid.commdpi.com The reaction of an aromatic aldehyde with a malonic acid derivative, known as the Doebner modification, can lead to the formation of cinnamic acid derivatives, which are precursors to phenylpropanoic acids. mdpi.comdiva-portal.org For instance, the reaction of benzaldehyde (B42025) with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) can produce cinnamic acid, which can then be further processed to obtain 2-phenylpropanoic acid derivatives. diva-portal.orggoogle.com The Knoevenagel condensation is a versatile reaction that allows for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various phenylpropanoate analogues. molaid.com
Biocatalytic Synthesis and Enzymatic Reactions
Biocatalysis has emerged as a powerful alternative to classical organic synthesis for the production of this compound analogues, particularly for obtaining enantiomerically pure compounds. Enzymes, especially lipases, are widely used for their ability to catalyze reactions with high stereoselectivity under mild conditions.
Lipase-Catalyzed Esterification and Hydrolysis
Lipases are versatile enzymes that can catalyze both the esterification of carboxylic acids and the hydrolysis of esters. acs.org In the context of 2-phenylpropanoates, these reactions are primarily used for the kinetic resolution of racemic mixtures. researchgate.net
Lipase-catalyzed esterification involves the reaction of a racemic carboxylic acid, such as 2-phenylpropanoic acid, with an alcohol in an organic solvent. The lipase (B570770) selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer unreacted. For example, lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have been shown to be effective biocatalysts for the esterification of 2-phenylpropanoic acid with various alcohols. mdpi.combohrium.com The choice of solvent and temperature can significantly influence the conversion yield and enantioselectivity. mdpi.com For instance, in the esterification of racemic 2-phenylpropanoic acid with ethanol, the highest conversion yields are often obtained at elevated temperatures in non-polar solvents like n-heptane. mdpi.com
Lipase-catalyzed hydrolysis is the reverse reaction, where a racemic ester is hydrolyzed in an aqueous medium or a biphasic system. The lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other ester enantiomer remains unchanged. This method has been successfully applied to the resolution of various this compound esters. sci-hub.se For example, the hydrolysis of racemic 2-phenylpropionic acid isopropyl ester catalyzed by Candida rugosa lipase can produce (S)-2-phenylpropionic acid with high enantiomeric excess. researchgate.net
The following table presents data on the lipase-catalyzed esterification of racemic 2-phenylpropanoic acid with different alcohols using Aspergillus oryzae MIM as the biocatalyst.
| Alcohol | Molar Conversion (%) |
| Ethanol | 15 |
| 1-Propanol | 20 |
| 1-Butanol | 25 |
| 1-Pentanol | 30 |
| 1-Hexanol | 31 |
Stereoselectivity in Biocatalytic Transformations
A key advantage of using biocatalysts is their inherent stereoselectivity, which allows for the production of enantiomerically pure this compound derivatives. The degree and direction of this selectivity can be influenced by several factors, including the choice of enzyme, the substrate structure, the reaction medium, and the temperature.
Different lipases can exhibit opposite enantiopreferences. For example, in the esterification of racemic 2-phenylpropanoic acid with ethanol, dry mycelium of Aspergillus oryzae MIM preferentially produces the (S)-ethyl ester with up to 90% enantiomeric excess (ee). mdpi.com In contrast, dry cells of Rhizopus oryzae CBS 112.07 yield the (R)-ethyl ester with a high ee of over 97% when the reaction is conducted in heptane (B126788) or pentadecane. mdpi.com This complementary stereoselectivity is highly valuable as it allows for the synthesis of both enantiomers of a chiral compound by simply choosing the appropriate biocatalyst.
The reaction conditions also play a crucial role. For Aspergillus oryzae MIM-catalyzed esterification, the enantioselectivity towards the (S)-enantiomer increases with temperature. mdpi.com The enantioselectivity of lipases can also be enhanced through irreversible transesterification procedures using vinyl esters as acyl donors. Current time information in Bangalore, IN.molaid.com Furthermore, the immobilization of lipases, for instance, Candida rugosa lipase on CaCl₂/CMC nanoparticles, can significantly improve their enantioselectivity in the hydrolysis of 2-phenylpropionic acid esters. researchgate.net
The table below illustrates the stereoselectivity of different microbial lipases in the esterification of racemic 2-phenylpropanoic acid with ethanol.
| Biocatalyst | Preferred Enantiomer | Enantiomeric Excess (ee) (%) | Solvent |
| Aspergillus oryzae MIM | (S) | 90 | Toluene |
| Rhizopus oryzae CBS 112.07 | (R) | >97 | Heptane/Pentadecane |
Rational Design and Synthesis of Novel Phenylpropanoate Derivatives
The rational design and synthesis of novel this compound derivatives are driven by the need to create compounds with enhanced or specific biological activities, such as enzyme inhibition or improved pharmacokinetic profiles. nih.gov This involves modifying the core this compound structure, for example, by introducing substituents on the phenyl ring or altering the ester group. cdnsciencepub.com
The synthesis of these novel derivatives often employs a combination of classical and modern synthetic techniques. For instance, fluorinated analogues of 2-phenylpropanoates have been synthesized to modulate their biological properties. acs.orgresearchgate.netnih.gov The introduction of fluorine can alter the electronic properties and metabolic stability of the molecule. nih.gov The synthesis of these compounds can involve reactions such as the chemoselective reduction of fluorinated malonates followed by esterification. acs.org
Structure-activity relationship (SAR) studies are crucial in the rational design process. researchgate.netmolaid.com By synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity, researchers can identify key structural features responsible for their potency and selectivity. researchgate.net For example, methyl 2-methoxycarbonyl-3-phenylpropionate derivatives have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors, with some derivatives showing more potent activity than the reference drug Captopril®. cdnsciencepub.comingentaconnect.com These studies guide the design of next-generation compounds with improved therapeutic potential.
The synthesis of novel derivatives can also involve the introduction of different functional groups to explore new chemical space and biological targets. For example, scopine (B3395896) 3-amino-2-phenylpropionate derivatives have been synthesized by the addition of amines to scopine 2-phenylpropenoate, which is formed in situ from scopolamine. researchgate.net This approach allows for the creation of hybrid molecules that may exhibit unique physiological activities. researchgate.net The synthesis of phenylisoserine (B1258129) derivatives from this compound-related structures has also been explored for the development of protease inhibitors. nih.gov
The following table provides examples of synthesized this compound derivatives and their intended applications.
| Derivative Class | Synthetic Strategy | Potential Application |
| Fluorinated 2-phenylpropanoates | Chemoselective reduction of fluorinated malonates, esterification | Modulation of biological activity, potential antidepressants |
| Methyl 2-methoxycarbonyl-3-phenylpropionates | Multi-step synthesis involving modifications of the phenyl ring | Angiotensin-converting enzyme (ACE) inhibitors |
| Scopine 3-amino-2-phenylpropionates | Michael addition of amines to an in situ formed α,β-unsaturated ester | Physiologically active compounds |
| Phenylisoserine derivatives | Multi-step synthesis from protected amino acids | Protease inhibitors |
Building Blocks for Complex Molecular Architectures
The structural framework of this compound and its analogues serves as a versatile and fundamental building block in organic synthesis for the construction of more intricate molecular structures. all-chemistry.com Their utility stems from the presence of reactive functional groups and a core phenylpropanoate scaffold that can be elaborated upon through various chemical transformations. These building blocks are crucial starting materials and intermediates for creating a wide array of compounds, including pharmaceuticals and complex natural product analogues. all-chemistry.comlifechemicals.com
Researchers have employed this compound derivatives in the synthesis of significant and biologically active molecules. For instance, they are precursors in the development of certain antihistamine drugs. A notable application is in the synthesis of the side-chain of Taxol, a potent anticancer agent. Chemoenzymatic methods have been developed to produce enantiomerically enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a protected form of the Taxol side-chain, through asymmetric reduction strategies. researchgate.net Similarly, optically active precursors for the antidepressant fluoxetine (B1211875) are prepared via the chemoenzymatic reduction of β-substituted propiophenones, which are structurally related to this compound. researchgate.net
In the field of natural product synthesis, analogues of this compound are instrumental. For the synthesis of simplified analogues of Pateamine A, a molecule with potent biological activity, fragments containing thiazole (B1198619) and triazole rings are prepared and coupled to form a macrocyclic core. wgtn.ac.nz This modular approach, relying on the assembly of well-defined building blocks, is a cornerstone of modern synthetic strategy. wgtn.ac.nz The versatility of these building blocks is further demonstrated in their use for creating phosphonic acid analogues of amino acids like phenylalanine and homophenylalanine, which have been studied for their inhibitory effects on enzymes. nih.gov
The following table summarizes examples of this compound analogues used as building blocks for complex molecules.
| Building Block/Precursor | Synthetic Target | Synthetic Strategy / Key Reaction |
| Substituted Phenylpropionic Acids | Phosphonic Acid Analogues of Homophenylalanine | Multi-step synthesis involving esterification, reduction, and introduction of a phosphonate (B1237965) group. nih.gov |
| Racemic Ethyl 3-amino-3-phenyl-2-hydroxypropionate | Key Intermediate for Taxol Side-Chain | Enantioselective hydrolysis catalyzed by Burkholderia cepacia lipase (PS-IM) to achieve kinetic resolution. researchgate.net |
| β-Chloro- and β-Azidopropiophenone | Optically Active Fluoxetine Precursors | Stereoselective reduction using endophytic yeast strains as biocatalysts. researchgate.net |
| Alkyne and Thioamide Fragments | Pateamine A Analogues (Thiazole-containing) | Gold-catalyzed thiazole formation and subsequent macrolactonization. wgtn.ac.nz |
| 2-Arylpropionic Acids | Vinyl 2-Arylpropanoates | Transvinylation reaction with vinyl acetate catalyzed by a Grubbs second-generation catalyst. nih.gov |
Structural Modification for Specific Chemical Reactivity
The deliberate structural modification of this compound analogues is a key strategy for tailoring their chemical reactivity and achieving specific functionalities. These modifications can range from the introduction of a single atom to the incorporation of more complex functional groups, profoundly influencing the molecule's stability, reactivity, and biological interactions.
A significant example of structural modification is the introduction of a fluorine atom at the α-position to create 2-aryl-2-fluoropropanoic acids. mdpi.com This substitution is critical because it prevents the in vivo epimerization that can convert a biologically active non-steroidal anti-inflammatory drug (NSAID) into its less active form. mdpi.com The synthesis involves the fluorination of an enolate derived from the corresponding ethyl 2-arylpropanoate using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). mdpi.com
Another approach involves altering the carboxylate group to tune reactivity. For instance, 2-arylpropionic acids can be converted into vinyl esters, such as vinyl 2-phenylpropionate, through a transvinylation reaction catalyzed by a Grubbs-type catalyst. nih.gov These resulting vinyl esters are themselves versatile building blocks, primed for subsequent reactions like ring-closing metathesis (RCM). nih.gov The synthesis of phosphonic acid analogues of phenylalanine represents another targeted modification, where the carboxylic acid group is replaced by a phosphonic acid moiety to investigate potential enzyme inhibition. nih.gov
Chemoenzymatic methods offer sophisticated tools for precise structural modifications, particularly for achieving stereocontrol. Wu and colleagues successfully engineered variants of Candida antarctica lipase B (CALB) to catalyze the synthesis of all four possible stereoisomers of 1-phenylethyl 2-phenylpropionate, demonstrating remarkable control over chemical reactivity and stereoselectivity through enzyme mutation. thieme-connect.com Furthermore, structural analogues of this compound have been used as molecular probes to study enzyme mechanisms. The binding of this compound to the active site of a mutated p-hydroxymandelate oxidase helped to elucidate the enzyme's reaction pathway, showing how subtle structural changes can be used to explore and understand complex biochemical reactivity. iucr.org
The table below highlights specific structural modifications of this compound analogues and their impact on chemical reactivity.
| Structural Modification | Resulting Change in Reactivity/Property | Intended Application/Purpose |
| α-Fluorination | Prevents epimerization at the chiral center. mdpi.com | To create more stable and biologically active NSAID analogues. mdpi.com |
| Conversion to Vinyl Ester | Introduces a vinyl group suitable for further metathesis reactions. nih.gov | To serve as a building block for tandem transvinylation/ring-closing metathesis reactions. nih.gov |
| Replacement of Carboxylic Acid with Phosphonic Acid | Creates a phosphonic acid analogue of an amino acid. nih.gov | To synthesize potential inhibitors of alanyl aminopeptidases. nih.gov |
| Stereocenter Control via Enzymatic Esterification | Allows for the synthesis of specific stereoisomers. thieme-connect.com | To achieve stereodivergent synthesis for creating a library of stereochemically distinct molecules. thieme-connect.com |
| Introduction of β-substituents (e.g., -Cl, -N₃) | Creates precursors for chiral alcohols upon reduction. researchgate.net | Chemoenzymatic synthesis of optically pure pharmaceutical intermediates. researchgate.net |
Stereochemical Investigations and Enantioselective Processes Involving 2 Phenylpropanoate
Chiral Recognition and Enantiomeric Discrimination
Chiral recognition is the process by which a chiral environment or molecule interacts differently with the two enantiomers of a chiral compound, enabling their differentiation. For 2-phenylpropanoate, this discrimination is often achieved through chromatographic and electrophoretic techniques that employ chiral selectors.
Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), have proven effective as chiral mobile phase additives in high-performance liquid chromatography (HPLC) for the enantioseparation of 2-phenylpropionic acid and its derivatives nih.govsemanticscholar.org. The underlying mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the enantiomers of this compound. The stability of these complexes differs for each enantiomer due to steric and hydrophobic interactions, leading to different retention times on a conventional achiral column and allowing for their separation nih.gov. Factors such as the concentration of the cyclodextrin, the pH of the mobile phase, and the choice of organic modifier significantly influence the resolution nih.govsemanticscholar.org.
Similarly, in capillary electrophoresis (CE), cyclodextrins are the most frequently used chiral selectors for resolving profen enantiomers nih.govsemanticscholar.org. Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin has been identified as a particularly effective selector for the quantitative resolution of several 2-arylpropionic acids nih.gov. In some cases, dual cyclodextrin systems are employed to enhance enantioseparation, where one cyclodextrin may provide enantioselectivity while the other influences the differential migration of the analytes semanticscholar.org. Beyond analytical scales, biphasic recognition chiral extraction systems have been developed, combining a hydrophobic chiral selector in the organic phase with a hydrophilic one (like HP-β-CD) in the aqueous phase to achieve enantioselective partitioning of 2-phenylpropionic acid enantiomers researchgate.net.
Kinetic Resolution Strategies for Racemic Phenylpropanoates
Kinetic resolution is a widely used strategy for separating racemic mixtures. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted.
Enzymatic Kinetic Resolution Systems
Enzymes, particularly lipases and reductases, are highly effective catalysts for the kinetic resolution of this compound derivatives due to their high enantioselectivity. Lipase-catalyzed resolutions often involve the enantioselective esterification, transesterification, or hydrolysis of this compound esters or related chiral alcohols. For instance, lipases from Candida antarctica and Candida rugosa are frequently employed for these transformations, achieving high enantiomeric excess (ee) values for both the product and the remaining unreacted substrate.
Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of a single enantiomer of up to 100%. One such system involves the hydroformylation of styrene (B11656) to produce racemic 2-phenylpropanal, which is then subjected to an enzymatic DKR. A study utilizing an engineered D51A mutant of Candida tenuis xylose reductase demonstrated a highly efficient reductive DKR of racemic 2-phenylpropanal. This whole-cell biocatalyst system converted 1 M of the racemic aldehyde into (S)-2-phenylpropanol with a high titer and excellent enantiomeric purity.
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Whole-cell catalyst with engineered Candida tenuis xylose reductase (CtXR D51A) | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | 84.3 | 93.1 |
| Pseudomonas fluorescens EBC191 Nitrilase Variants | (R,S)-2-phenylpropionitrile | (S)- or (R)-2-phenylpropionic acid | ~30 | up to ~80 |
This table presents data from studies on the enzymatic resolution of this compound precursors.
Diastereomeric Salt Formation and Fractional Crystallization
A classical and industrially significant method for resolving racemic carboxylic acids like 2-phenylpropanoic acid is through the formation of diastereomeric salts. This process involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.
The separation of the diastereomeric salt pair formed between (R)-1-phenylethylammonium and (R,S)-2-phenylpropanoate has been studied in detail. The differing solubilities of the (R)-amine-(R)-acid and (R)-amine-(S)-acid salts allow for their separation by fractional crystallization. One diastereomer preferentially crystallizes from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer of 2-phenylpropanoic acid can be recovered by treating the isolated diastereomeric salt with a strong acid to break the ionic bond and remove the resolving agent. The success of this method is highly dependent on the choice of solvent and the crystallization conditions, which are often guided by the analysis of ternary phase diagrams of the salts and solvent.
Asymmetric Synthesis Approaches for Chiral Phenylpropanoates
Asymmetric synthesis aims to create a specific enantiomer of a chiral compound directly from an achiral or prochiral starting material, avoiding the need for resolution. Several strategies have been developed for the enantioselective synthesis of 2-phenylpropanoates.
One of the most efficient methods is the asymmetric hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid. This reaction uses a transition metal catalyst, typically rhodium or nickel, complexed with a chiral ligand. The chiral ligand directs the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of one enantiomer. For example, nickel-catalyzed asymmetric hydrogenation using P-chiral ligands like (R,R)-BenzP* has been shown to convert 2-phenylacrylic acid into chiral 2-phenylpropanoic acid with excellent conversion and high enantioselectivity (96% ee) nih.gov. Similarly, rhodium-catalyzed asymmetric hydrogenation of 2-phenylprop-2-en-1-ol has been investigated to produce chiral 2-phenylpropanol, a direct precursor to the acid, with up to 70% ee ciac.jl.cn.
Another approach involves the use of chiral auxiliaries. The Evans chiral oxazolidinone technique, for instance, has been successfully applied to the synthesis of optically active phenylpropanoic acid derivatives nih.gov. In this method, a chiral auxiliary is temporarily attached to an achiral substrate. The steric influence of the auxiliary then directs a subsequent reaction, such as alkylation, to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Computational Predictions in Chiral Resolution
Computational chemistry has become an invaluable tool for understanding and predicting the outcomes of chiral resolution processes. For the resolution of this compound via diastereomeric salt formation, computational methods can be used to predict the crystal structures and relative stabilities of the diastereomeric salt pairs.
A methodology has been developed for the computational prediction of resolution efficiency for the (R)-1-phenylethylammonium (R/S)-2-phenylpropanoate system. This approach involves global optimizations of the lattice energy, guided by statistical analysis of common ion-pair geometries from crystallographic databases. By calculating the lattice energies of the different possible crystal structures (polymorphs) for both the less-soluble and more-soluble diastereomeric salts, it is possible to predict which salt will preferentially crystallize and, by extension, the likely outcome of the resolution. These computational models help to rationalize the thermodynamic control observed in these crystallizations and can significantly reduce the experimental effort required to find optimal resolving agents and conditions.
Metabolic Pathways and Biotransformation Mechanisms of Phenylpropanoates
Microbial Catabolism of Phenylpropionic Acid Derivatives
The microbial degradation of aromatic compounds like phenylpropionic acid is a crucial component of biogeochemical cycles. warwick.ac.uk Bacteria, particularly species like Escherichia coli, have evolved sophisticated catabolic pathways to utilize these compounds as a sole source of carbon and energy. warwick.ac.uknih.gov
Enzymatic Cascade Mechanisms (e.g., Dioxygenases, Hydrolases, Hydratases, Aldolases)
In Escherichia coli, the catabolism of 3-phenylpropionate (B1229125) (a close structural relative of 2-phenylpropanoate) proceeds through a multi-step enzymatic cascade, primarily encoded by the mhp (meta-cleavage of hydroxyphenylpropionate) and hca gene clusters. nih.govnih.gov The pathway involves the sequential action of several key enzyme classes.
The degradation begins with the activation of the aromatic ring. For 3-phenylpropionate, this is initiated by a dioxygenase. The hca gene cluster encodes the 3-phenylpropionate dioxygenase (HcaA1A2CD), which hydroxylates the phenyl ring to produce a cis-dihydrodiol. nih.govgenome.jpwikipedia.org This is followed by dehydrogenation catalyzed by a dehydrogenase (HcaB), yielding 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.govuniprot.org
DHPP is a central intermediate that is then processed by the enzymes of the mhp operon. nih.govnih.gov The subsequent steps are as follows:
Dioxygenase Action : 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase (MhpB), a non-heme iron(II)-dependent extradiol dioxygenase, catalyzes the meta-ring cleavage of DHPP. warwick.ac.uksoton.ac.uk This reaction opens the aromatic ring, forming 2-hydroxy-6-keto-nona-2,4-dienedioate. warwick.ac.uksoton.ac.uk
Hydrolase Activity : The ring-fission product is then cleaved by 2-hydroxy-6-ketonona-2,4-dienedioate hydrolase (MhpC). warwick.ac.uknih.govqmul.ac.uk This C-C bond hydrolase yields succinate (B1194679) and 2-hydroxypenta-2,4-dienoate. nih.govsoton.ac.uk
Hydratase Function : The unstable 2-hydroxypenta-2,4-dienoate is hydrated by the Mn²⁺-dependent 2-hydroxypentadienoic acid hydratase (MhpD) to form 4-hydroxy-2-keto-pentanoic acid (HKP). warwick.ac.uksoton.ac.uk
Aldolase (B8822740) Cleavage : Finally, 4-hydroxy-2-keto-pentanoic acid aldolase (MhpE), a class I aldolase, catalyzes a retro-aldol cleavage of HKP, yielding pyruvate (B1213749) and acetaldehyde (B116499). warwick.ac.uksoton.ac.ukuniprot.org These smaller molecules can then enter central metabolic pathways. nih.gov
| Enzyme (Gene) | Enzyme Class | Reaction Catalyzed | Reference |
|---|---|---|---|
| 3-Phenylpropionate Dioxygenase (HcaA1A2CD) | Dioxygenase | 3-Phenylpropionate → 3-(cis-5,6-dihydroxycyclohexa-1,3-dien-1-yl)propanoate | nih.govgenome.jp |
| 3-Phenylpropionate-dihydrodiol Dehydrogenase (HcaB) | Dehydrogenase | 3-(cis-5,6-dihydroxycyclohexa-1,3-dien-1-yl)propanoate → 3-(2,3-Dihydroxyphenyl)propionate | nih.govuniprot.org |
| 3-(2,3-Dihydroxyphenyl)propionate 1,2-Dioxygenase (MhpB) | Extradiol Dioxygenase | Meta-cleavage of 3-(2,3-dihydroxyphenyl)propionate to 2-hydroxy-6-keto-nona-2,4-dienedioate | warwick.ac.uksoton.ac.uk |
| 2-Hydroxy-6-ketonona-2,4-dienedioate Hydrolase (MhpC) | Hydrolase | Cleavage of 2-hydroxy-6-keto-nona-2,4-dienedioate to succinate and 2-hydroxypenta-2,4-dienoate | warwick.ac.uksoton.ac.uknih.gov |
| 2-Hydroxypentadienoic Acid Hydratase (MhpD) | Hydratase | Hydration of 2-hydroxypenta-2,4-dienoate to 4-hydroxy-2-keto-pentanoic acid | warwick.ac.uksoton.ac.uk |
| 4-Hydroxy-2-keto-pentanoic Acid Aldolase (MhpE) | Aldolase | Cleavage of 4-hydroxy-2-keto-pentanoic acid to pyruvate and acetaldehyde | warwick.ac.uksoton.ac.ukuniprot.org |
Substrate Specificity and Mechanistic Studies of Biodegradation Enzymes
Detailed studies have elucidated the mechanisms and substrate preferences of the enzymes in the phenylpropionate degradation pathway.
3-Phenylpropionate Dioxygenase (HcaA1A2CD) : This enzyme complex initiates the attack on the stable aromatic ring. It catalyzes the insertion of both atoms of molecular oxygen into the phenyl ring of 3-phenylpropionate and can also act on (2E)-3-phenylprop-2-enoate (cinnamate). genome.jpethz.ch
MhpB (2,3-Dihydroxyphenylpropionate 1,2-dioxygenase) : As a member of the extradiol dioxygenase family, MhpB utilizes a non-heme Fe(II) center for catalysis. warwick.ac.uk Mechanistic studies involving ¹⁸O₂ labeling suggest the reaction proceeds through a lactone intermediate via a Criegee rearrangement. warwick.ac.uk MhpB exhibits broad substrate specificity, acting on various catechol derivatives. researchgate.net
MhpC (Hydrolase) : This enzyme belongs to the α/β hydrolase fold family and possesses a catalytic triad (B1167595) of Ser110, His263, and Asp235, similar to serine proteases. nih.gov The mechanism involves the formation of a hemi-ketal adduct with the Ser110 side-chain. nih.gov MhpC can activate various nucleophiles, including water and hydroxylamine, and even possesses esterase activity. warwick.ac.uk
MhpD (Hydratase) : MhpD is dependent on a Mn²⁺ cofactor, which is believed to be involved in activating the substrate. warwick.ac.uksoton.ac.uk The proposed mechanism involves the ketonization of the dienol substrate, followed by the attack of a Mn²⁺-activated water molecule. warwick.ac.uk
MhpE (Aldolase) : Identified as a class I aldolase, MhpE utilizes an imine linkage with an active site lysine (B10760008) residue to activate the ketone of its substrate, pyruvic acid, for the aldol (B89426) reaction. warwick.ac.uknih.gov While the enzyme can catalyze the reverse C-C bond formation, the equilibrium strongly favors the cleavage reaction. warwick.ac.uk In terms of substrate selectivity, it is highly specific for acetaldehyde as the acceptor but can tolerate α-ketobutyric acid or phenylpyruvic acid as the carbonyl donor in place of pyruvic acid. nih.gov
Biosynthetic Routes to Phenylpropanoate-Related Compounds
Phenylpropanoates and related structures are a diverse family of organic compounds biosynthesized primarily by plants and microorganisms. wikipedia.org Their synthesis originates from primary metabolism, specifically from aromatic amino acids. nih.gov
Shikimate Pathway and Aromatic Amino Acid Biosynthesis
The foundational pathway for the biosynthesis of all aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is the shikimate pathway. nih.govoup.com This pathway is present in plants, bacteria, and fungi, but absent in animals. nih.gov
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. mdpi.com A series of seven enzymatic steps converts these precursors into chorismate, which is a critical branch-point intermediate. mdpi.com From chorismate, distinct enzymatic branches lead to the synthesis of phenylalanine, tyrosine, and tryptophan. oup.comresearchgate.net Phenylalanine, in particular, serves as the primary precursor for the vast array of phenylpropanoid compounds found in nature. wikipedia.orgmdpi.com The carbon skeleton of this compound is directly derived from the structure of phenylalanine.
Ehrlich Pathway and Phenylpyruvate Pathway Intermediates
Once phenylalanine is synthesized, it can be channeled into various secondary metabolic routes. The Ehrlich pathway is a key catabolic and biosynthetic route in yeasts and other microorganisms for converting amino acids into fusel alcohols, which are important flavor and aroma compounds. nih.govplos.org
The Ehrlich pathway facilitates the synthesis of 2-phenylethanol (B73330), a C6-C2 phenylpropanoid-related compound, from phenylalanine. nih.govnih.gov The process involves three main steps:
Transamination : L-phenylalanine is converted to phenylpyruvate by an aromatic aminotransferase (encoded by genes like ARO8 and ARO9 in Saccharomyces cerevisiae). nih.govplos.org
Decarboxylation : Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652). This step is catalyzed by a phenylpyruvate decarboxylase, such as the one encoded by the ARO10 gene. nih.govnih.gov
Reduction : Phenylacetaldehyde is finally reduced to 2-phenylethanol by an alcohol dehydrogenase. plos.org
The combination of the shikimate pathway (producing phenylalanine from glucose) and the Ehrlich pathway (converting phenylalanine to other aromatic compounds) forms a complete biosynthetic route known as the phenylpyruvate pathway, enabling the de novo synthesis of compounds like 2-phenylethanol from simple sugars. mdpi.comresearchgate.net
Metabolic Engineering Strategies for Enhanced Biotransformation
The economic value of phenylpropanoid-derived compounds has driven significant research into metabolic engineering strategies to enhance their production in microbial hosts like E. coli and S. cerevisiae.
Key strategies focus on several areas:
Overexpression of Pathway Genes : A common approach is to overexpress the crucial genes of the Ehrlich pathway, such as ARO8, ARO9 (aminotransferases), and ARO10 (decarboxylase), to increase the metabolic flux from L-phenylalanine towards the desired product. nih.govplos.org
Increasing Precursor Supply : To boost the production of phenylalanine-derived compounds, the supply of phenylalanine itself must be increased. This has been achieved by expressing a feedback-insensitive bifunctional chorismate mutase/prephenate dehydratase (encoded by a mutated bacterial PheA gene). mdpi.com This enzyme directs the carbon flux from the chorismate branch point specifically towards phenylalanine synthesis. mdpi.com Another strategy is to increase the availability of the shikimate pathway precursor, phosphoenolpyruvate (PEP), by knocking out genes like crr and pykF that are involved in glucose transport and glycolysis, thereby redirecting carbon flux. nih.gov
Blocking Competing Pathways : To prevent the loss of key intermediates, competing metabolic pathways are often blocked. For instance, in the production of 2-phenylethanol, the gene feaB, which encodes a phenylacetic acid synthase that consumes the intermediate phenylacetaldehyde, can be deleted to channel more of the intermediate towards the final product. nih.gov
Module Assembly and Optimization : Advanced strategies involve assembling efficient metabolic modules. For example, a fusion protein combining enzymes from different organisms (e.g., TyrB from E. coli, KdcA from Lactococcus lactis, and ADH2 from S. cerevisiae) has been constructed to create a more efficient Ehrlich pathway. plos.org Additionally, improving the supply of co-substrates, such as α-ketoglutarate for the initial transamination step, by overexpressing enzymes like L-glutamate oxidase, can further enhance production. plos.org
| Strategy | Genetic Target/Modification | Organism | Objective | Reference |
|---|---|---|---|---|
| Overexpression of Pathway Genes | Overexpress ARO8, ARO9, ARO10 | S. cerevisiae | Increase flux through the Ehrlich pathway | nih.gov |
| Increase Precursor Supply | Express feedback-insensitive PheA* | Transgenic Plants | Increase L-phenylalanine synthesis | mdpi.com |
| Increase Precursor Supply | Knockout crr and pykF | E. coli | Increase phosphoenolpyruvate (PEP) availability | nih.gov |
| Block Competing Pathways | Delete feaB (phenylacetic acid synthase) | E. coli | Prevent consumption of phenylacetaldehyde intermediate | nih.gov |
| Module Assembly | Construct fusion protein (TyrB-KdcA-ADH2) | S. cerevisiae | Create a more efficient synthetic pathway | plos.org |
| Optimize Co-substrate Supply | Overexpress L-glutamate oxidase | S. cerevisiae | Improve supply of α-ketoglutarate for transamination | plos.org |
Advanced Analytical and Spectroscopic Characterization of 2 Phenylpropanoate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-phenylpropanoate, offering insights into the connectivity and chemical environment of atoms within the molecule. utdallas.edu
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental data for the characterization of this compound esters. azooptics.com In the ¹H NMR spectrum of compounds like ethyl this compound, distinct signals corresponding to the aromatic protons, the methine proton at the C2 position, and the ethyl ester group are observed. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton gives a quartet, and the methyl protons of the propanoate backbone show a doublet. rsc.orgchemicalbook.com
¹³C NMR spectra complement the proton data by providing information on the carbon framework. azooptics.com For methyl this compound, characteristic peaks are observed for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propanoate chain. rsc.orgspectrabase.com The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent used for analysis. carlroth.comsigmaaldrich.com
Below is an interactive table summarizing typical NMR spectral data for a generic this compound ester.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.2 - 7.4 (m) | 125 - 129 |
| C2-H (methine) | 3.7 (q) | ~45 |
| C3-H (methyl) | 1.5 (d) | ~18 |
| Ester (e.g., -OCH₃) | ~3.6 (s) | ~52 |
| Carbonyl C=O | - | ~175 |
Note: 'm' denotes a multiplet, 'q' a quartet, 'd' a doublet, and 's' a singlet. Chemical shifts are approximate and can vary with the specific ester and solvent.
This compound possesses a chiral center at the C2 position, and its enantiomers can be distinguished using NMR spectroscopy, often with the aid of chiral discriminating agents. While standard NMR is generally incapable of differentiating enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions that result in separate NMR signals for the (R)- and (S)-enantiomers. nih.govscispace.com For instance, the ¹H NMR spectra of the methyl groups of (RS)-2-phenylpropanoic acid enantiomers show two distinct doublets when complexed with β-cyclodextrin (βCD) or its amino-derivatives, indicating chiral discrimination. rsc.orgrsc.orgpsu.edu This spectroscopic separation allows for the determination of enantiomeric purity.
Mass Spectrometry (MS) Techniques in Phenylpropanoate Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. utdallas.edu In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. For example, ethyl this compound, with a molecular weight of 178.23 g/mol , would be expected to show a molecular ion peak at m/z 178. nist.gov
The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and cleavage of bonds adjacent to the carbonyl group. libretexts.org For instance, a characteristic fragment for phenyl-containing esters is the benzoyl cation (C₆H₅CO⁺) at m/z 105. stfx.ca The fragmentation of related compounds like ethyl 3-phenylpropenoate has been studied in detail, revealing the formation of benzopyrylium intermediates. nih.gov
| Fragment | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | Varies with ester | Molecular Ion |
| [M-OR]⁺ | Varies with ester | Loss of the alkoxy group |
| 105 | 105 | Benzoyl cation (C₆H₅CO⁺) |
| 91 | 91 | Tropylium cation (C₇H₇⁺) |
| 77 | 77 | Phenyl cation (C₆H₅⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. utdallas.edu The most prominent absorption band in the IR spectrum of a this compound ester is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the region of 1730-1750 cm⁻¹. libretexts.org
Other characteristic absorptions include:
C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ region are indicative of the C-O single bonds of the ester group. libretexts.org
Aromatic C-H Stretching: These are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orgchemboulder.com
Aliphatic C-H Stretching: These appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org
Aromatic C=C Stretching: These give rise to several absorptions in the 1600-1450 cm⁻¹ region. orgchemboulder.com
The presence of a very broad O-H stretch from 2500-3500 cm⁻¹ would indicate the presence of the carboxylic acid form, 2-phenylpropanoic acid. utdallas.educore.ac.uk
X-ray Crystallography and Diffraction Studies for Solid-State Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformation. While obtaining single crystals of simple this compound esters can be challenging, crystal structures of related compounds and complexes have been determined. For instance, the crystal structure of mandelate (B1228975) oxidase in complex with (S)-2-phenylpropanoate has been resolved at 1.59 Å, providing detailed insight into the binding of the ligand. rcsb.orgpdbj.org
Crystal structure data for derivatives like methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate has also been reported, showing an orthorhombic crystal system. iucr.org Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. iucr.org
| Compound | Crystal System | Space Group | Reference |
| Copper(II) 2-methyl-2-phenylpropanoate adducts | Monoclinic | P 1 2/c 1 | |
| Methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate | Orthorhombic | P 2₁ 2₁ 2₁ | iucr.org |
| Mandelate oxidase with (S)-2-phenylpropionate | rcsb.orgpdbj.org |
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique. medipol.edu.tr Reversed-phase HPLC, often with a C18 column, can effectively separate this compound from related impurities. medipol.edu.tr Chiral HPLC methods, employing chiral stationary phases like cyclodextrin-based columns (e.g., CYCLOBOND I 2000 HP-RSP), are specifically designed for the separation of the (R)- and (S)-enantiomers of 2-phenylpropanoic acid. sigmaaldrich.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile. medipol.edu.trsigmaaldrich.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile this compound esters. researchgate.netmassbank.eu GC provides excellent separation, and the subsequent MS analysis allows for positive identification of the eluted components. nih.gov Multidimensional GC (MDGC) can be employed for complex samples to resolve co-eluting compounds. nih.gov
Chiral Gas Chromatography (GC) for Enantiomeric Purity
Chirality is a fundamental property of many molecules, including this compound, where the presence of a chiral center gives rise to two non-superimposable mirror images known as enantiomers. gcms.cz These enantiomers can exhibit different biological activities, making their separation and quantification essential. jiangnan.edu.cn Chiral gas chromatography is a powerful technique for the separation of enantiomers. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically derived from macromolecules like cyclodextrins, which create a chiral environment where they can interact differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz
The enantiomeric purity of a sample is a critical parameter, particularly in the pharmaceutical and agrochemical industries, as one enantiomer may be significantly more active or safer than the other. researchgate.net The enantiomeric excess (ee) is a measure of this purity and can be calculated from the peak areas of the two enantiomers in the chromatogram. mostwiedzy.pl
Research has demonstrated the successful chiral separation of 2-phenylpropionic acid, the acidic form of this compound, using novel chiral stationary phases. For instance, a chiral covalent organic framework (COF) has been synthesized and used to create a capillary column for chiral GC separation. jiangnan.edu.cn In one study, (S)-2-phenylpropionic acid was used as a post-synthetic modification molecule for a metal-organic framework to create a chiral stationary phase. jiangnan.edu.cn Another study detailed the enantioselective hydrolysis of methyl this compound, a process monitored by chiral separation techniques to determine the enantiomeric excess of the product. ulisboa.pt
The principles of chiral GC are also well-illustrated by the separation of structurally similar compounds like ibuprofen (B1674241), which is (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid. Studies on ibuprofen have tested various permethylated cyclodextrin-based stationary phases, demonstrating that the choice of the chiral selector and analytical temperature significantly impacts the separation efficiency. mdpi.com In the case of ibuprofen, the free acid form could be baseline separated on columns containing permethylated α-, β-, and γ-cyclodextrins. mdpi.com
Table 1: Illustrative Parameters for Chiral GC Separation of Ibuprofen (a this compound analogue)
| Parameter | Description |
|---|---|
| Analyte | Ibuprofen ((RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid) mdpi.com |
| Technique | Chiral Gas Chromatography (GC) mdpi.com |
| Chiral Stationary Phases | Permethylated α-, β-, and γ-cyclodextrins mdpi.com |
| Observation | The free acid form of ibuprofen was successfully separated into its enantiomers on all tested columns. mdpi.com |
| Elution Order | The (S)-enantiomer consistently eluted before the (R)-enantiomer. mdpi.com |
| Most Effective Selector | The β-cyclodextrin containing stationary phase provided the highest chiral recognition for ibuprofen. mdpi.com |
Gas Chromatography Olfactometry Dilution Analysis (GC-ODA) in Volatile Analysis
Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. encyclopedia.pub This method is instrumental in identifying odor-active compounds in complex volatile mixtures, such as those found in food and beverages. nih.govnih.gov In a typical GC-O setup, the effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer) and the other to an olfactometry port where a trained analyst sniffs the eluting compounds and describes their odor. encyclopedia.pub
While specific GC-ODA data for this compound was not found in the reviewed literature, extensive research has been conducted on its structural isomer, 3-phenylpropanoate, particularly in its ethyl ester form (ethyl 3-phenylpropanoate). This compound has been identified as an important aroma component in various products, including baijiu (a Chinese liquor) and seasoned soy sauce. researchgate.netrsc.orgjst.go.jp For example, in a study on Meilanchun sesame flavor style baijiu, ethyl 3-phenylpropanoate was found to have one of the highest flavor dilution factors, indicating its significant contribution to the aroma profile. researchgate.netrsc.org
Table 2: Representative GC-O Data for Ethyl 3-phenylpropanoate from Aroma Extract Dilution Analysis (AEDA) Studies
| Compound | Matrix | Flavor Dilution (FD) Factor | Odor Description | Reference |
|---|---|---|---|---|
| Ethyl 3-phenylpropanoate | Meilanchun sesame flavor style baijiu | 2187 | Not specified in source | researchgate.netrsc.org |
This data illustrates how GC-ODA can quantify the sensory impact of a volatile compound like an ester of phenylpropanoic acid in a complex matrix. The high FD factor for ethyl 3-phenylpropanoate in baijiu underscores its importance to the characteristic aroma of the spirit. researchgate.netrsc.org
Computational Chemistry and Theoretical Studies on Phenylpropanoate Systems
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 2-phenylpropanoate. journalijar.com These methods allow for the determination of various molecular parameters.
Key molecular properties and reactivity descriptors that can be calculated include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. journalijar.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. journalijar.com This is valuable for predicting how this compound will interact with other molecules.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability. journalijar.com
For instance, in a study on a related compound, 2-bromo-2-methyl-1-phenylpropan-1-one, DFT calculations were used to optimize the molecular geometry and determine these key reactivity parameters. journalijar.com Similar approaches can be applied to this compound to predict its behavior in chemical reactions. The choice of the computational method and basis set, such as B3LYP/6-311+G(d,p), is critical for obtaining accurate results that correlate well with experimental data. researchgate.net
Table 1: Calculated Quantum Chemical Properties for a Phenylpropanone Derivative
| Property | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |
| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons |
| Chemical Hardness (η) | Resistance to change in electron configuration |
| Data derived from studies on similar phenylpropanone structures. journalijar.com |
Molecular Modeling and Docking Studies for Substrate-Enzyme Interactions
Molecular modeling and docking are indispensable computational techniques for studying how a substrate, such as this compound, interacts with an enzyme's active site. researchgate.netnih.gov These methods are fundamental in drug design and in understanding enzyme mechanisms. mdpi.comopenaccessjournals.com
The process typically involves:
Creating a 3D Model: A three-dimensional model of both the enzyme and the substrate (this compound) is generated.
Docking Simulation: The substrate is "docked" into the enzyme's active site using algorithms that explore various possible binding orientations and conformations. openaccessjournals.com
Scoring: A scoring function is used to estimate the binding affinity for each pose, predicting the most stable and likely binding mode. openaccessjournals.com
These studies can reveal crucial information about the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. openaccessjournals.com For example, molecular docking can identify the key amino acid residues in an enzyme's active site that are responsible for binding to the phenyl and propanoate moieties of the substrate. This knowledge is vital for enzyme engineering, where the goal is to modify an enzyme's properties for industrial applications. nih.gov
Molecular dynamics (MD) simulations can further enhance these studies by accounting for the flexibility of both the enzyme and the substrate, providing a more dynamic and realistic picture of the binding process. mdpi.com
Lattice Energy Calculations and Crystal Structure Prediction in Chiral Resolution
The separation of enantiomers, a process known as chiral resolution, is often achieved through the formation of diastereomeric salts, which have different physical properties, including solubility. Computational methods play a significant role in predicting the efficiency of this process. nih.gov
Lattice energy calculations are used to predict the stability of different crystal structures (polymorphs) of the diastereomeric salts formed between a chiral resolving agent and the enantiomers of this compound. acs.orgnih.gov These calculations are complex because they must account for the conformational flexibility of both ions in the salt. acs.orgnih.gov
A common approach involves:
Generating Hypothetical Crystal Structures: A search algorithm generates a large number of plausible crystal packings.
Calculating Lattice Energies: The energy of each hypothetical structure is calculated. This is often done using a combination of methods, such as a distributed multipole model for electrostatic interactions and ab initio calculations for the intramolecular energy penalty of conformational changes. acs.orgnih.gov
Ranking Structures: The calculated lattice energies are used to rank the hypothetical structures, with the lowest energy structures being the most likely to be observed experimentally. ucl.ac.uk
Studies on the diastereomeric salts of (R)-1-phenylethylammonium with (R)- and (S)-2-phenylpropanoate have shown that while these methods can successfully predict the known crystal structures, the relative stabilities can be very sensitive to the fine details of the ion conformations. acs.orgnih.gov This makes the a priori design of a chiral resolution process a challenging but actively researched area. nih.govacs.orgnih.gov This joint experimental and computational approach provides a rigorous test for the reliability of lattice modeling in understanding chiral resolution. nih.govucl.ac.uk
Table 2: Factors Considered in Lattice Energy Calculations for Chiral Resolution
| Factor | Description | Importance |
| Electrostatic Interactions | The dominant forces holding the crystal lattice together. | High |
| Conformational Energy | The energy penalty associated with changes in the molecule's shape upon crystal packing. | High |
| Van der Waals Interactions | Short-range attractive and repulsive forces. | Medium |
| Temperature and Solvent | Experimental conditions that influence crystallization. | High (for predicting experimental outcomes) |
Spectroscopic Data Interpretation through Computational Methods
Computational methods are increasingly used to aid in the interpretation of experimental spectroscopic data, such as NMR, FT-IR, and UV-Vis spectra. By calculating theoretical spectra and comparing them to experimental results, a more detailed and accurate assignment of spectral features can be achieved. ripublication.com
For example, DFT calculations can be used to:
Predict Vibrational Frequencies: The calculated vibrational frequencies can be compared to an experimental FT-IR or Raman spectrum to assign specific peaks to the corresponding molecular vibrations, such as the C=O stretch of the carboxylate group or the vibrations of the phenyl ring. researchgate.netripublication.com
Simulate NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra, which helps to confirm the molecular structure.
Calculate Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to a UV-Vis spectrum, providing information about the molecule's electronic structure. journalijar.com
Software tools can assist in the simulation and interpretation of this spectral data. This combination of computational and experimental techniques provides a comprehensive characterization of the molecular structure of this compound.
Q & A
Q. How can researchers optimize synthetic routes for 2-phenylpropanoate derivatives while ensuring reproducibility?
To optimize synthesis, systematically vary reaction parameters (e.g., catalysts, solvents, temperature) and monitor yields via analytical techniques like NMR or HPLC. For novel compounds, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis to confirm purity and identity. Reproducibility requires detailed procedural documentation, including exact molar ratios and purification steps (e.g., recrystallization solvents). For known derivatives, cite literature methods but validate with current instrumentation .
Q. What analytical methods are most reliable for assessing the purity of this compound esters?
Use a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, FTIR) methods. HPLC with UV detection can quantify impurities at trace levels (<0.1%), while ¹H NMR integration ratios verify structural integrity. Cross-reference melting points and optical rotation values (if chiral) against literature data from authoritative databases like NIST Chemistry WebBook .
Q. How should researchers design experiments to evaluate the biological activity of this compound analogs?
Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using dose-response curves. Include positive and negative controls to validate assay conditions. For chiral derivatives, test enantiomers separately to identify stereospecific effects. Document solvent compatibility (e.g., DMSO tolerance in cell lines) and replicate experiments to ensure statistical significance .
Q. What strategies are effective for resolving enantiomers of chiral this compound derivatives?
Employ chiral chromatography (HPLC with chiral stationary phases) or enzymatic resolution using esterases. For preparative-scale separation, synthesize diastereomeric salts with chiral amines (e.g., cinchona alkaloids) and characterize via X-ray crystallography. Compare optical rotation data with literature values to confirm enantiopurity .
Advanced Research Questions
Q. How do Lewis acid catalysts influence the regioselectivity of this compound rearrangement reactions?
Evaluate catalysts (e.g., ZnCl₂ vs. Zn-Y zeolites) using kinetic and mechanistic studies. Monitor reaction intermediates via in situ FTIR or mass spectrometry. Softer Lewis acids (e.g., Zn-Y zeolites) may favor specific pathways due to their electron-deficient sites, altering product distribution. Computational modeling (DFT) can predict transition states and validate experimental outcomes .
Q. How can conflicting data on the stability of this compound derivatives under varying pH conditions be resolved?
Conduct controlled stability studies using buffered solutions (pH 1–13) and analyze degradation products via LC-MS. Replicate conditions from prior studies to identify variables (e.g., temperature, ionic strength). Validate findings with accelerated stability testing (40°C/75% RH) and statistical analysis (ANOVA) to isolate contributing factors .
Q. What methodologies are recommended for assessing the toxicity of this compound metabolites in mammalian systems?
Use in vitro hepatocyte models to screen for CYP450-mediated metabolites, followed by in vivo rodent studies measuring acute toxicity (LD₅₀) and organ-specific effects. Compare results to structural analogs with known safety profiles. Adhere to OECD guidelines for dose escalation and histopathological analysis .
Q. How can computational models predict the binding affinity of this compound derivatives to target proteins?
Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using protein structures from the PDB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Adjust force fields to account for protonation states under physiological conditions .
Q. What experimental approaches elucidate the degradation pathways of this compound esters in environmental matrices?
Use LC-HRMS to identify photolytic or hydrolytic degradation products in simulated sunlight (Xe lamp) or aqueous buffers. Isotope labeling (¹⁴C) tracks mineralization rates in soil or microbial cultures. Compare degradation kinetics under aerobic vs. anaerobic conditions .
Q. How do structural modifications to the phenyl ring affect the pharmacokinetics of this compound-based prodrugs?
Introduce substituents (e.g., methyl, halogen) at para/meta positions and measure logP (octanol-water partition) to correlate with absorption. Conduct pharmacokinetic studies in rodent models to assess bioavailability, half-life, and metabolite profiles. Use QSAR models to optimize substituent patterns for target tissue delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
